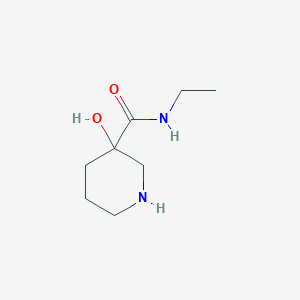
N-ethyl-3-hydroxypiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-3-hydroxypiperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-hydroxypiperidine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of N-ethylpiperidine with ethyl chloroformate, followed by hydrolysis to yield the desired compound. Another method includes the cyclization of N-ethyl-3-hydroxypropylamine with ethyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-3-hydroxypiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amide group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological properties and applications .
Aplicaciones Científicas De Investigación
N-ethyl-3-hydroxypiperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-ethyl-3-hydroxypiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by binding to the receptor and altering its conformation and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-ethyl-4-hydroxypiperidine-1-carboxamide
- N-(2-Hydroxyethyl)pyridine-3-carboxamide
- 8-Methoxycoumarin-3-carboxamide
Uniqueness
N-ethyl-3-hydroxypiperidine-3-carboxamide is unique due to its specific structural features, such as the position of the hydroxyl and carboxamide groups on the piperidine ring. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
1388144-60-2 |
|---|---|
Fórmula molecular |
C8H16N2O2 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
N-ethyl-3-hydroxypiperidine-3-carboxamide |
InChI |
InChI=1S/C8H16N2O2/c1-2-10-7(11)8(12)4-3-5-9-6-8/h9,12H,2-6H2,1H3,(H,10,11) |
Clave InChI |
AQGTZXRBSNTKLD-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1(CCCNC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


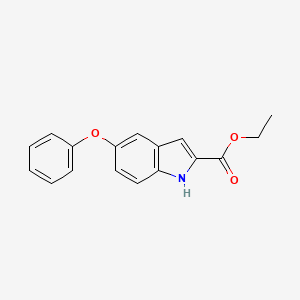
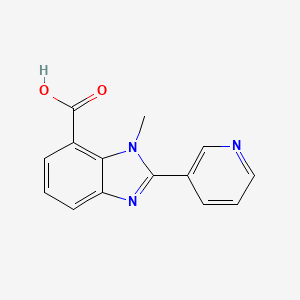
![N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide](/img/structure/B13879843.png)
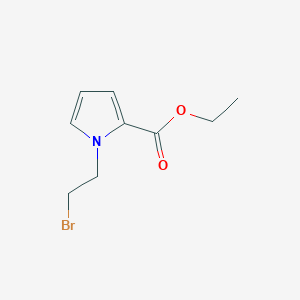
![2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine](/img/structure/B13879850.png)
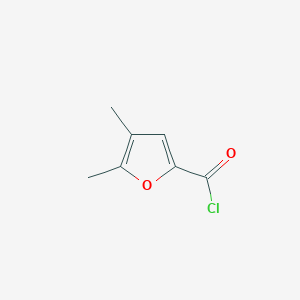
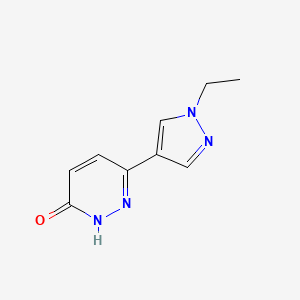
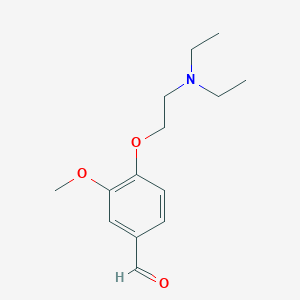
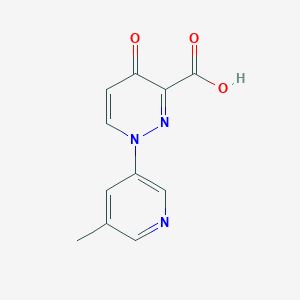
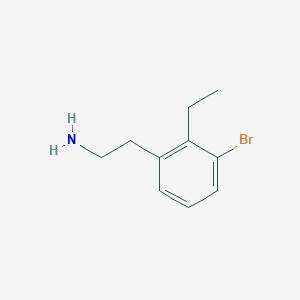

![2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13879881.png)
![5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13879888.png)

